1-(4-methoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea
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Description
1-(4-methoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea is a useful research compound. Its molecular formula is C14H16N4O3 and its molecular weight is 288.307. The purity is usually 95%.
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Scientific Research Applications
Directed Lithiation and Electrophile Reactions
Keith Smith et al. (2013) explored the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, a process involving the double lithiation of the nitrogen and ortho to the directing metalating group. This method facilitates high yields of substituted products from dilithium reagents, indicating the potential for creating diverse derivatives of similar compounds for various research applications Smith, El‐Hiti, & Alshammari, 2013.
Enzyme Inhibition Studies
A study by A. Sujayev et al. (2016) synthesized cyclic urea derivatives to test their inhibition on carbonic anhydrase (CA) isozymes and acetylcholinesterase (AChE)/butyrylcholinesterase (BChE) enzymes. This research signifies the chemical's potential in developing inhibitors for physiologically relevant enzymes, impacting neurological and metabolic disorders Sujayev, Garibov, Taslimi, Gulcin, Gojayeva, Farzaliyev, Alwasel, & Supuran, 2016.
Antiparkinsonian and Neuroprotective Properties
F. Azam et al. (2009) reported on the synthesis of urea and thiourea derivatives exhibiting significant antiparkinsonian activity and neuroprotective properties. These findings underscore the therapeutic potential of such compounds in treating Parkinson's disease and related neurological conditions Azam, Alkskas, & Ahmed, 2009.
Antimicrobial Activities
Pratibha Sharma et al. (2004) synthesized 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, including procedures involving urea, to examine their antimicrobial activities. Their work contributes to the ongoing search for new antimicrobial agents capable of combating resistant bacterial strains Sharma, Sharma, & Rane, 2004.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[2-(6-oxopyridazin-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-21-12-6-4-11(5-7-12)17-14(20)15-9-10-18-13(19)3-2-8-16-18/h2-8H,9-10H2,1H3,(H2,15,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIINDGVWBISFJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCCN2C(=O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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